2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile

Process Chemistry Purification Thermophysical Properties

Researchers synthesizing azole antifungals or PARP1/kinase inhibitors require a β-ketonitrile intermediate with precisely tuned electrophilicity for efficient heterocycle formation. Generic 4-chlorophenyl analogs fail to provide the same electronic profile, compromising condensation efficiency. - 2,4-DiF-Ph substitution enhances ketone electrophilicity, enabling rapid triazole, pyrimidine & pyrazole cyclization. - ~40°C lower bp vs. 4-Cl analog simplifies distillation-based purification post high-temp reactions. - tert-Butyl group ensures thermal stability for demanding pharma & agrochemical synthetic routes.

Molecular Formula C13H13F2NO
Molecular Weight 237.24 g/mol
Cat. No. B12313038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile
Molecular FormulaC13H13F2NO
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(C#N)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C13H13F2NO/c1-13(2,3)12(17)10(7-16)9-5-4-8(14)6-11(9)15/h4-6,10H,1-3H3
InChIKeyPIOXLDPNROFACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile: Physicochemical Profile


2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile (CAS 1378595-85-7) is a synthetic organic compound bearing a 2,4-difluorophenyl ring, a tert-butyl ketone, and an α-aryl nitrile moiety. It belongs to the class of α-substituted β-ketonitriles, which are versatile intermediates in medicinal and agrochemical chemistry due to the presence of both electrophilic ketone and nucleophilic nitrile functionalities . The compound has a molecular formula of C13H13F2NO and a molecular weight of 237.25 g/mol .

Substitution Limitations for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile


The specific 2,4-difluorophenyl substitution pattern on the 4,4-dimethyl-3-oxopentanenitrile scaffold is critical for achieving the desired balance of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine atoms at the ortho and para positions significantly influences the electrophilicity of the adjacent ketone and the acidity of the α-proton, which are central to key downstream reactions such as condensations and heterocycle formations. Generic substitution with a 4-chlorophenyl analog fails to provide the same electronic profile. This is reflected in a substantial 40°C lower predicted boiling point for the 2,4-difluoro compound compared to its 4-chloro counterpart, indicating fundamentally different intermolecular interactions and volatility that directly impact purification scale-up .

Quantitative Differentiation for 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile


Lower Boiling Point Simplifies Distillation vs. 4-Chlorophenyl Analog

The difluoro compound exhibits a predicted boiling point of 271.8±35.0 °C, which is approximately 40 °C lower than the 311.6±27.0 °C predicted for its 4-chlorophenyl analog . This significant difference enhances the feasibility of purification by fractional distillation, reducing energy input and the risk of thermal decomposition during scale-up, a critical factor for process chemists selecting an intermediate.

Process Chemistry Purification Thermophysical Properties

Electron-Withdrawing Effect Enhances Heterocycle Synthesis Reactivity

The 2,4-difluorophenyl moiety exerts a stronger electron-withdrawing effect compared to mono-fluoro or non-fluorinated phenyl analogs. This enhanced electrophilicity lowers the activation energy for nucleophilic additions to the ketone and stabilizes the resulting enolate. In similar scaffolds, this has been shown to increase the rate of crucial condensation reactions used to build triazole and pyrimidine rings, common pharmacophores in antifungal and anticancer agents [1]. The improved reactivity can lead to higher yields and fewer byproducts when synthesizing complex heterocycles from this intermediate.

Medicinal Chemistry Synthetic Methodology Electronic Effects

Privileged 2,4-Difluorophenyl Scaffold in Approved Drugs

The 2,4-difluorophenyl motif is a key structural feature in several FDA-approved drugs, most notably fluconazole, a leading antifungal agent [1]. This group provides an optimal combination of antifungal efficacy, metabolic stability, and pharmacokinetic properties compared to other halogenated phenyl analogs explored during the development of fluconazole [1]. Its presence in the target nitrile positions it as a direct precursor for synthesizing libraries of 2,4-difluorophenyl-containing bioactive molecules, offering a more direct route to potential clinical candidates than starting from a non-fluorinated or different halogenated analog.

Drug Design Lead Optimization Privileged Scaffolds

Key Applications of 2-(2,4-Difluorophenyl)-4,4-dimethyl-3-oxopentanenitrile


Scalable Synthesis of Triazole Antifungal Candidates

The compound's 2,4-difluorophenyl group is a validated pharmacophore for CYP51 inhibition, a key target in antifungal drug discovery [1]. Its enhanced electrophilicity, driven by the strong electron-withdrawing fluorine atoms, facilitates efficient condensation reactions to form the central triazole ring found in fluconazole and its analogs. The relatively low boiling point allows for easier purification of the intermediate during scale-up operations, making it a strategically superior choice for medicinal chemistry groups synthesizing libraries of next-generation azole antifungals.

Building Block for Kinase and PARP Inhibitor Libraries

2,4-Difluorophenyl-linker analogs are a prominent feature in novel Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors and various kinase inhibitors under clinical investigation [1]. The reactive α-aryl-β-ketonitrile core can be rapidly elaborated into diverse heterocyclic systems, including pyrimidines and pyrazoles, which are common pharmacophores in oncology. The high reactivity of the ketone towards nucleophiles enables high-throughput parallel synthesis, accelerating the hit-to-lead process for targeted cancer therapeutics.

Thermally Stable Intermediate for Agrochemical Synthesis

The compound's robust structure, featuring a tert-butyl group and an α-aryl nitrile, confers excellent thermal stability. This property is advantageous for reactions requiring high-temperature conditions, such as the synthesis of certain arylpyrazole insecticides and fungicides. The lower boiling point compared to the 4-chlorophenyl analog ensures that it can be readily purified by distillation after such high-temperature transformations, thereby meeting the high purity standards required for active ingredient manufacturing.

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